![molecular formula C28H37ClF2N2O2 B11938260 [(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B11938260.png)
[(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride is a complex organic compound that features a combination of pyrrolidine and piperidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the tert-butyl and difluorophenyl groups via substitution reactions.
- Synthesis of the piperidine ring, followed by the addition of hydroxy, dimethyl, and phenyl groups.
- Coupling of the pyrrolidine and piperidine rings through a methanone linkage.
- Conversion to the hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Common reagents may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
Major products from these reactions would include various derivatives of the original compound, such as oxidized or reduced forms, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may serve as a probe to study receptor-ligand interactions or as a tool to investigate cellular pathways.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects, such as acting as an agonist or antagonist at specific receptors.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride would depend on its specific molecular targets. It may interact with receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other pyrrolidine and piperidine derivatives, such as:
- [(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone.
- [(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity.
Propiedades
Fórmula molecular |
C28H37ClF2N2O2 |
|---|---|
Peso molecular |
507.1 g/mol |
Nombre IUPAC |
[(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C28H36F2N2O2.ClH/c1-18-14-31(15-19(2)28(18,34)20-9-7-6-8-10-20)26(33)24-17-32(27(3,4)5)16-23(24)22-12-11-21(29)13-25(22)30;/h6-13,18-19,23-24,34H,14-17H2,1-5H3;1H/t18-,19+,23-,24+,28?;/m1./s1 |
Clave InChI |
WWCBDWDDPAPGHX-CPVISBKISA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](C1(C2=CC=CC=C2)O)C)C(=O)[C@H]3CN(C[C@@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C.Cl |
SMILES canónico |
CC1CN(CC(C1(C2=CC=CC=C2)O)C)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



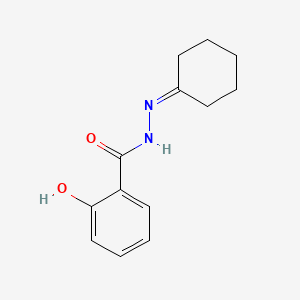
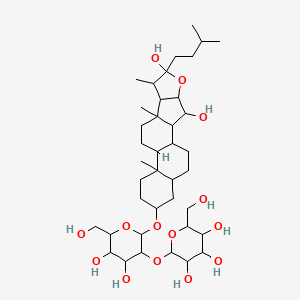
![ethene;[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylperoxy]-4-oxobutanoate](/img/structure/B11938192.png)
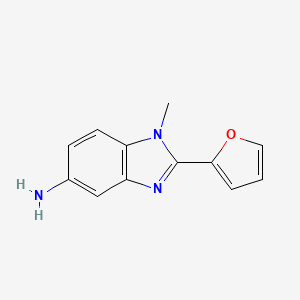
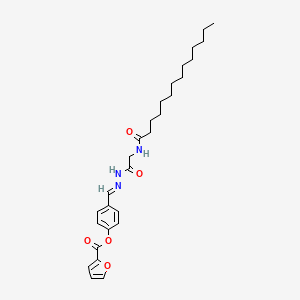
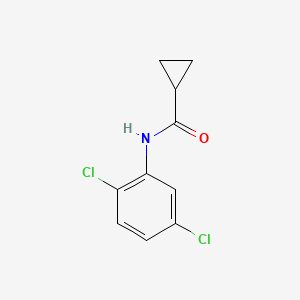
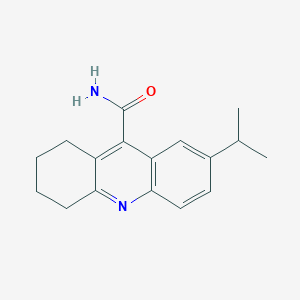
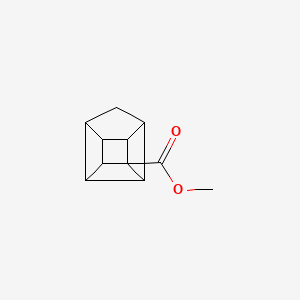
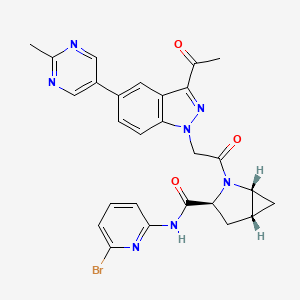
![3,4-Bis[(butan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B11938220.png)


![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide](/img/structure/B11938229.png)
